

Development of Kinase Inhibitors from Cinnolinone Scaffolds: Application Notes and Protocols

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Compound of Interest

Compound Name: 6-Fluoro-3-iodo-1H-cinnolin-4-one

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These application notes provide a comprehensive overview of the development of kinase inhibitors based on the cinnolinone scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of the key signaling pathways they modulate.

Introduction to Cinnolinone-Based Kinase Inhibitors

The cinnoline scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors.^[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Cinnoline derivatives have demonstrated potent inhibitory activity against several key kinases, including phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK), making them attractive candidates for therapeutic development.^{[1][2]}

Data Presentation: Inhibitory Activities of Cinnolinone Derivatives

The following tables summarize the quantitative data for representative cinnolinone and related quinazolinone derivatives, highlighting their inhibitory potency against various kinases and cancer cell lines.

Table 1: PI3K Inhibitory Activity of Cinnoline Derivatives

Compound	PI3K α IC50 (nM)	PI3K β IC50 (nM)	PI3K δ IC50 (nM)	PI3K γ IC50 (nM)
Compound 25	15	35	8	28
Reference	[1]	[1]	[1]	[1]

Note: Specific structures for these compounds are detailed in the cited literature.

Table 2: Antiproliferative Activity of Cinnoline Derivative 25

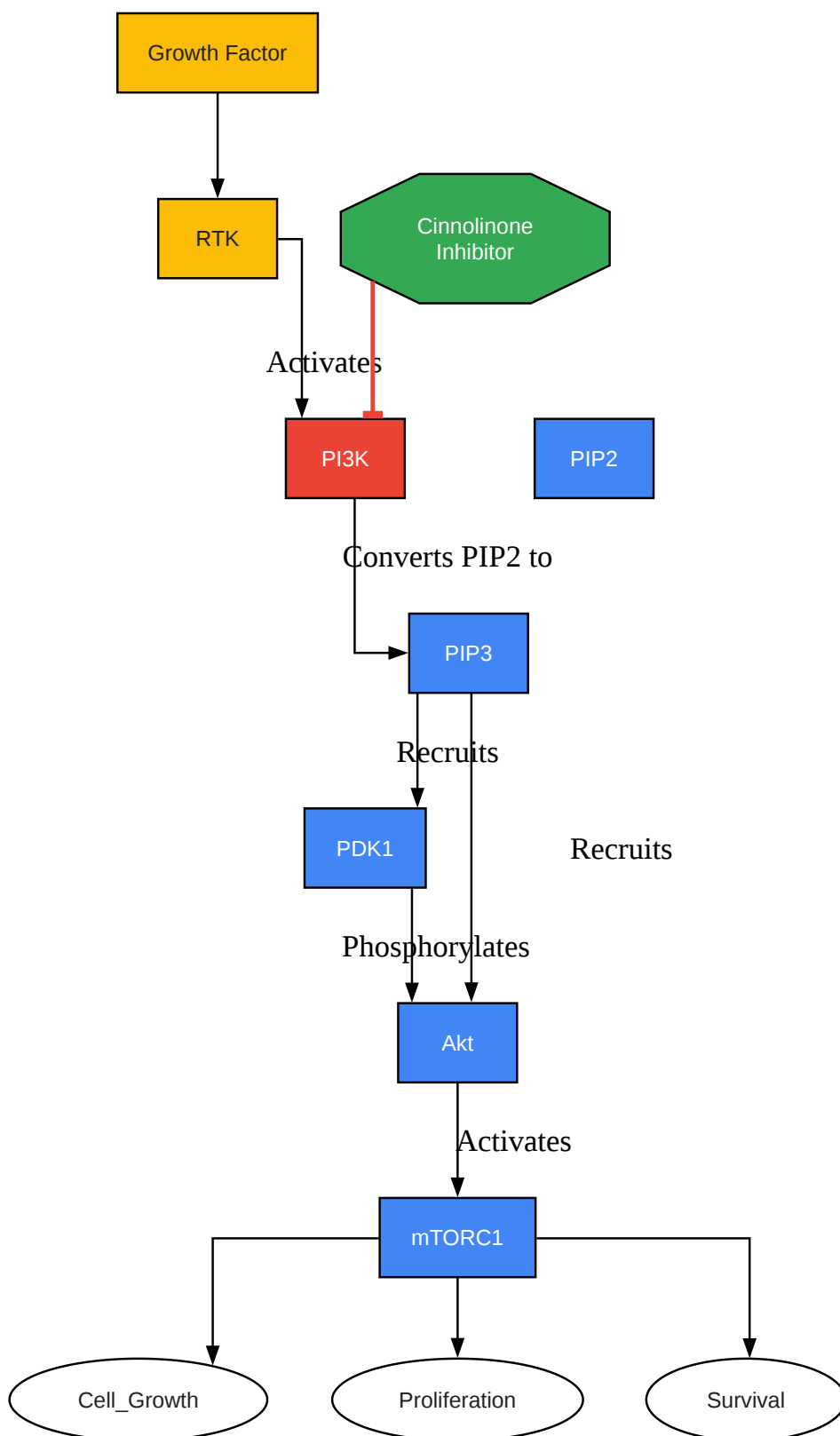
Cell Line	IC50 (μ M)
HCT116 (Colon Cancer)	0.264
A549 (Lung Cancer)	2.04
MCF-7 (Breast Cancer)	1.14
Reference	[1]

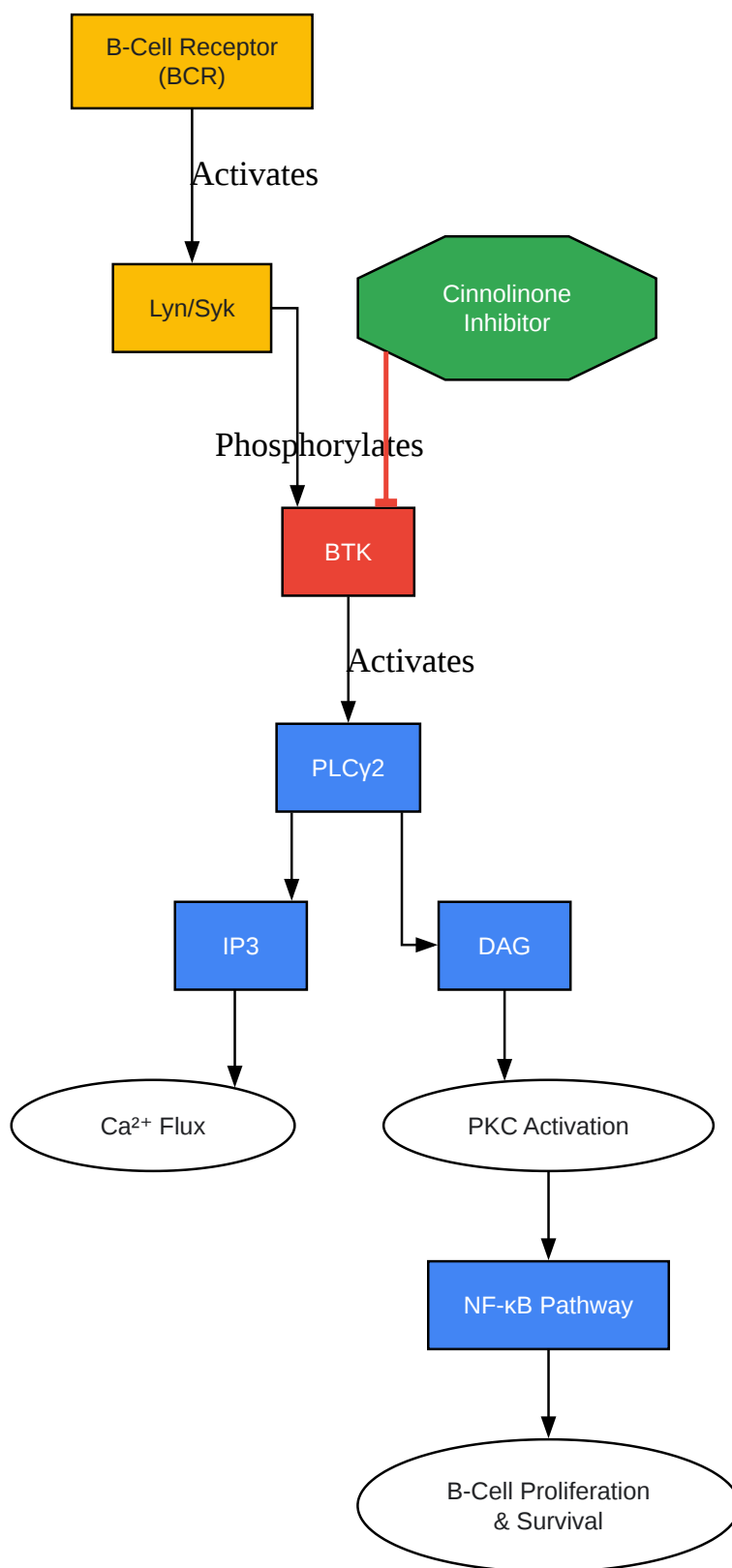
Table 3: BTK Inhibitory Activity of Cinnoline Analogues

A study of 115 cinnoline analogues revealed their potential as BTK inhibitors. While specific IC50 values for each analogue are extensive and detailed within the primary literature, the study demonstrated that modifications at the R1 and R3 positions of the cinnoline scaffold are critical for potent BTK inhibition. Bulky substitutions at these positions, along with hydrophilic and negative electrostatic substitutions at the R1 position, were found to enhance inhibitory activity.[2]

Signaling Pathways

Cinnolinone-based inhibitors primarily target key nodes in oncogenic signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and predicting their therapeutic effects.





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References

- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
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